Cas no 1566444-05-0 (3-(Benzyloxy)cyclobutanecarbonitrile)

3-(Benzyloxy)cyclobutanecarbonitrile is a versatile intermediate in organic synthesis. Its unique structure, featuring a cyclobutane ring and a benzyloxy substituent, facilitates the synthesis of various nitrogen-containing compounds. The product boasts high purity and excellent stability, making it ideal for use in pharmaceutical and agrochemical research. Its ready availability and favorable reactivity profile contribute to efficient synthetic processes.
3-(Benzyloxy)cyclobutanecarbonitrile structure
1566444-05-0 structure
Product Name:3-(Benzyloxy)cyclobutanecarbonitrile
CAS No:1566444-05-0
MF:C12H13NO
MW:187.237723112106
MDL:MFCD28142405
CID:4702041
Update Time:2025-11-01

3-(Benzyloxy)cyclobutanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)cyclobutanecarbonitrile
    • FCH4953372
    • cyclobutanecarbonitrile, 3-(phenylmethoxy)-
    • MDL: MFCD28142405
    • Inchi: 1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2
    • InChI Key: JWPBFHWOFVDCMO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1CC(C#N)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Topological Polar Surface Area: 33

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 322.2±35.0 °C at 760 mmHg
  • Flash Point: 135.9±19.8 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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(CAS:1566444-05-0)3-(Benzyloxy)cyclobutanecarbonitrile
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:42
Price ($):400.0
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Additional information on 3-(Benzyloxy)cyclobutanecarbonitrile

Professional Introduction to 3-(Benzyloxy)cyclobutanecarbonitrile (CAS No. 1566444-05-0)

3-(Benzyloxy)cyclobutanecarbonitrile, with the chemical identifier CAS No. 1566444-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitrile-containing heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-(Benzyloxy)cyclobutanecarbonitrile, particularly its cyclobutane ring substituted with a benzyloxy group and a cyano functionality, make it a valuable scaffold for the development of novel bioactive molecules.

The cyclobutane ring is a prominent structural motif in medicinal chemistry due to its rigid framework, which can enhance the binding affinity and selectivity of drug candidates. Additionally, the presence of the benzyloxy group introduces a hydrophobic pocket that can interact favorably with biological targets, while the cyano group provides a site for further functionalization through chemical transformations. These structural attributes have positioned 3-(Benzyloxy)cyclobutanecarbonitrile as a versatile intermediate in synthetic chemistry and a promising candidate for drug discovery programs.

In recent years, there has been growing interest in exploring the pharmacological potential of nitrile-containing compounds. Nitriles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a nitrile group into a cyclobutane scaffold, as seen in 3-(Benzyloxy)cyclobutanecarbonitrile, has been associated with enhanced metabolic stability and improved pharmacokinetic profiles. These characteristics are particularly advantageous for the development of oral formulations and long-acting therapeutics.

Recent studies have highlighted the role of 3-(Benzyloxy)cyclobutanecarbonitrile in the synthesis of novel pharmacophores targeting specific disease pathways. For instance, researchers have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism. The benzyloxy substituent has been shown to modulate enzyme activity by influencing substrate binding kinetics, while the cyano group serves as a handle for further derivatization to optimize potency and selectivity. These findings underscore the compound's potential as a building block for next-generation therapeutics.

The synthesis of 3-(Benzyloxy)cyclobutanecarbonitrile involves multi-step organic transformations that highlight its synthetic versatility. The preparation typically begins with the functionalization of cyclobutane derivatives followed by introduction of the benzyloxy and cyano groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic approaches not only facilitate access to 3-(Benzyloxy)cyclobutanecarbonitrile but also provide insights into its structural analogs with tailored biological properties.

The pharmacological evaluation of 3-(Benzyloxy)cyclobutanecarbonitrile has revealed intriguing biological activities that warrant further investigation. Preclinical studies have indicated its potential efficacy in modulating pathways relevant to neurological disorders, such as Alzheimer's disease and Parkinson's disease. The rigid cyclobutane core is believed to enhance interactions with amyloid-beta plaques and tau proteins, which are hallmark pathological features of these conditions. Additionally, the benzyloxy group has been shown to interact with specific receptor sites, suggesting its utility in developing targeted therapies.

In conclusion, 3-(Benzyloxy)cyclobutanecarbonitrile (CAS No. 1566444-05-0) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its rigid cyclobutane framework combined with functional groups such as benzyloxy and cyano makes it an attractive scaffold for drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new applications for this compound, it is anticipated that 3-(Benzyloxy)cycлобутанекарбонитрил will play an increasingly important role in the development of innovative treatments for human diseases.

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(CAS:1566444-05-0)3-(Benzyloxy)cyclobutanecarbonitrile
A1136508
Purity:99%
Quantity:1g
Price ($):400.0
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